REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=O)[CH2:8][CH2:7][CH2:6]2.[C:14](=O)(OCC)[O:15][CH2:16][CH3:17].[H-].[Na+].[H][H].C(O)(=[O:28])C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH2:17][C:16]([O:15][CH3:14])=[O:28])[CH:7]=[CH:6]2 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCCC(C2=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
palladium-on-barium sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
of sodium hydride at room temperature with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 18 g
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
ADDITION
|
Details
|
acidified by the addition of 200 ml
|
Type
|
EXTRACTION
|
Details
|
of 1 N hydrochloric acid, and then extracted with three 75 ml
|
Type
|
WASH
|
Details
|
washed with water to neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
ADDITION
|
Details
|
The mixture, containing 6-methoxy-2-ethoxycarbonyl-1-tetralone
|
Type
|
ADDITION
|
Details
|
is treated with 2.5 g
|
Type
|
ADDITION
|
Details
|
Twenty grams of ethyl α-bromoacetate are then added
|
Type
|
ADDITION
|
Details
|
The mixture is added to 500 ml
|
Type
|
EXTRACTION
|
Details
|
of water and extracted with methylene chloride
|
Type
|
WASH
|
Details
|
washed with water to neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue, containing 6-methoxy-2-ethoxycarbonyl-2-(ethoxycarbonylmethyl)-1-tetralone
|
Type
|
TEMPERATURE
|
Details
|
is refluxed in 200 ml
|
Type
|
WAIT
|
Details
|
of 6 N hydrochloric acid for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the refluxed mixture is evaporated
|
Type
|
ADDITION
|
Details
|
The residue, containing 6-methoxy-2-(carboxymethyl)-1-tetralone
|
Type
|
ADDITION
|
Details
|
by treating it with 200 ml
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
the mixture is acidified with the addition of 100 ml
|
Type
|
EXTRACTION
|
Details
|
of 3 N hydrochloric acid, and the resulting mixture is extracted with several portions of methylene chloride
|
Type
|
WASH
|
Details
|
washed with water to neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue, containing 6-methoxy-1-hydroxy-1,2,3,4-tetrahydro-2-naphthylacetic acid
|
Type
|
FILTRATION
|
Details
|
The hydrogenation mixture is filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue, containing 6-methoxy- 1,2,3,4-tetrahydro-2-naphthylacetic acid
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in 200 ml
|
Type
|
ADDITION
|
Details
|
of diethyl ether, and the mixture is added to a 100 ml
|
Type
|
CUSTOM
|
Details
|
The mixture is then evaporated to dryness
|
Type
|
ADDITION
|
Details
|
by adding it to 1 g
|
Type
|
TEMPERATURE
|
Details
|
of 10 percent palladium-on-charcoal and heating the resulting mixture for 6 hours at 200° C
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
The cooled mixture is diluted with 200 ml
|
Type
|
FILTRATION
|
Details
|
of chloroform, filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |